molecular formula C22H19ClN4O2S B2678569 7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797561-57-9

7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No. B2678569
CAS RN: 1797561-57-9
M. Wt: 438.93
InChI Key: NRSRNARYKOECDG-UHFFFAOYSA-N
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Description

The compound “7-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is a heterocyclic ring system . This core is substituted with a 4’-chloro-[1,1’-biphenyl]-3-ylsulfonyl group and a methyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This core is a heterocyclic ring system that contains nitrogen atoms . The core is substituted with a 4’-chloro-[1,1’-biphenyl]-3-ylsulfonyl group and a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its complex structure. The presence of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core and the 4’-chloro-[1,1’-biphenyl]-3-ylsulfonyl group could potentially influence the reactivity of the compound .

Scientific Research Applications

Antimicrobial Activity

The pyrimidine scaffold has been extensively studied for its antimicrobial properties. Researchers have synthesized various derivatives of this compound and evaluated their effectiveness against bacterial and fungal strains. These derivatives exhibit promising activity, making them potential candidates for combating microbial infections .

Anticancer Potential

The field of oncology has also embraced pyrimidine-based compounds. For instance, novel thiazolopyrimidine derivatives have demonstrated excellent anticancer activity against human cancer cell lines. These compounds inhibit cyclin-dependent kinase (CDK) enzymes, leading to apoptosis in cancer cells .

CDK2 Inhibition

Researchers have designed and synthesized small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 inhibitors. These compounds significantly inhibit the growth of cancer cell lines, showing promise in cancer therapy .

Bioisosteres with Purines

Fused pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine, are considered bioisosteres with purines. Their diverse biological potential makes them intriguing candidates for drug development .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar pyrimidine derivatives , this compound could potentially be explored for its therapeutic potential.

properties

IUPAC Name

11-[3-(4-chlorophenyl)phenyl]sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-15-11-22-24-13-18-14-26(10-9-21(18)27(22)25-15)30(28,29)20-4-2-3-17(12-20)16-5-7-19(23)8-6-16/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRNARYKOECDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC(=C4)C5=CC=C(C=C5)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

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